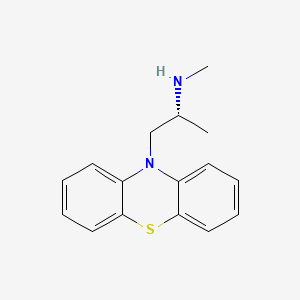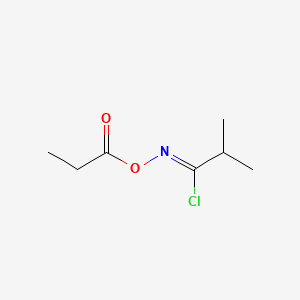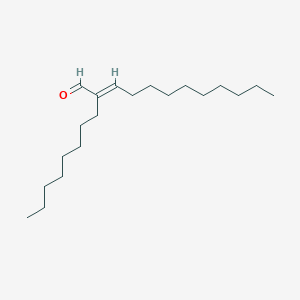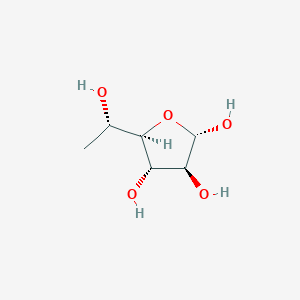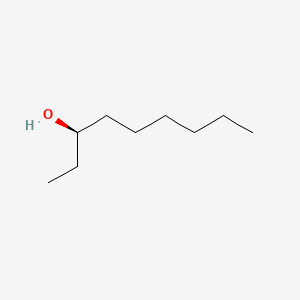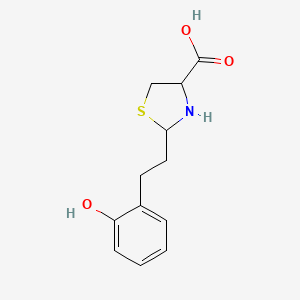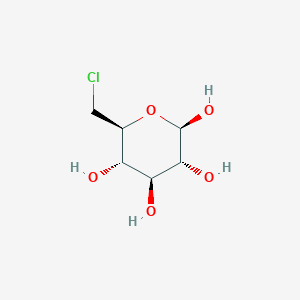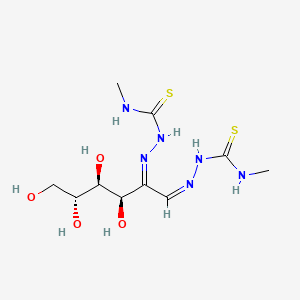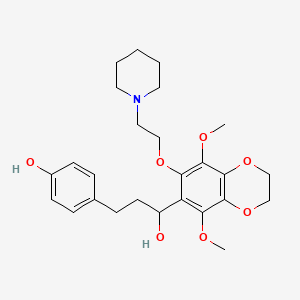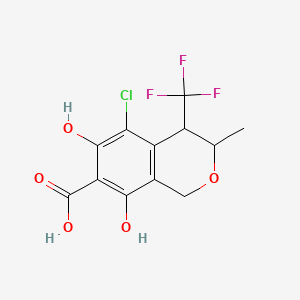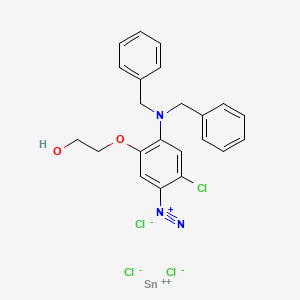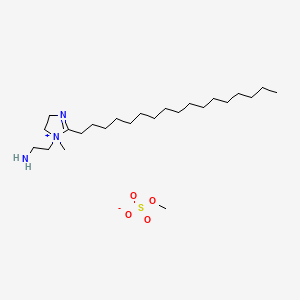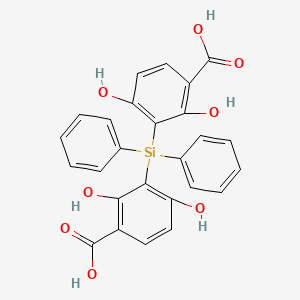
Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester typically involves the reaction of 2,4-dihydroxybenzoic acid with diphenylsilylene chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylene chloride. The general reaction scheme is as follows:
Starting Materials: 2,4-dihydroxybenzoic acid and diphenylsilylene chloride.
Reaction Conditions: Anhydrous solvent (e.g., toluene), inert atmosphere (e.g., nitrogen or argon), and a catalyst (e.g., triethylamine).
Procedure: The 2,4-dihydroxybenzoic acid is dissolved in the anhydrous solvent, and the diphenylsilylene chloride is added dropwise under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Analyse Des Réactions Chimiques
Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid for nitration).
Applications De Recherche Scientifique
Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The diphenylsilylene ester group can interact with cellular membranes, potentially altering their permeability and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Benzoic acid, 2,4-dihydroxy-, diphenylsilylene ester can be compared with other hydroxybenzoic acid derivatives, such as:
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as an anti-inflammatory agent.
4-Hydroxybenzoic acid: Used as a preservative in cosmetics and pharmaceuticals.
2,3-Dihydroxybenzoic acid: Studied for its antioxidant properties.
3,4-Dihydroxybenzoic acid (Protocatechuic acid): Known for its potential health benefits, including anti-inflammatory and anticancer properties.
3,4,5-Trihydroxybenzoic acid (Gallic acid): Widely studied for its antioxidant and antimicrobial activities.
Propriétés
Numéro CAS |
129459-91-2 |
|---|---|
Formule moléculaire |
C26H20O8Si |
Poids moléculaire |
488.5 g/mol |
Nom IUPAC |
3-[(3-carboxy-2,6-dihydroxyphenyl)-diphenylsilyl]-2,4-dihydroxybenzoic acid |
InChI |
InChI=1S/C26H20O8Si/c27-19-13-11-17(25(31)32)21(29)23(19)35(15-7-3-1-4-8-15,16-9-5-2-6-10-16)24-20(28)14-12-18(22(24)30)26(33)34/h1-14,27-30H,(H,31,32)(H,33,34) |
Clé InChI |
CFQBJQRWCFJFAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3O)C(=O)O)O)C4=C(C=CC(=C4O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


